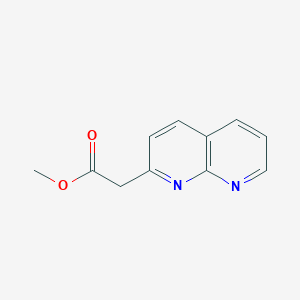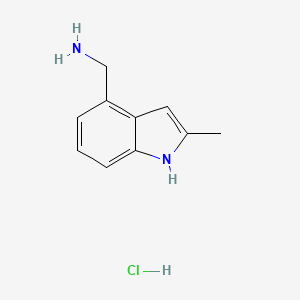
Ethyl 3-ethoxypicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-ethoxypicolinate, also known as 2-Pyridinecarboxylic acid, 3-ethoxy-, ethyl ester, is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is a derivative of picolinic acid and is characterized by the presence of an ethoxy group at the third position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-ethoxypicolinate can be synthesized through various methods. One common approach involves the esterification of 3-ethoxypyridine-2-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as strong acids or ion exchange resins are often employed to facilitate the esterification reaction. The use of tubular reactors and fixed-bed reactors can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-ethoxypicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Ethyl 3-ethoxypicolinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It serves as a precursor in the production of agrochemicals, pharmaceuticals, and specialty chemicals .
Mechanism of Action
The mechanism of action of ethyl 3-ethoxypicolinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-ethoxypicolinate can be compared with other esters and pyridine derivatives:
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 3-ethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-3-13-8-6-5-7-11-9(8)10(12)14-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
QVSJKXSRXZRYEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)



![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)




